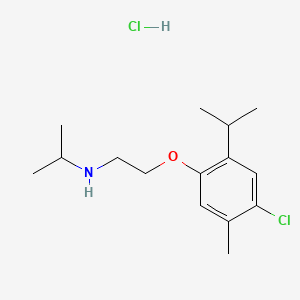
Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride is a chemical compound with a complex structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Applications De Recherche Scientifique
Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Phenetole, 4-chloro-2-isopropyl-beta-(N-isopropylamino)-5-methyl-, hydrochloride include:
- Phenetole derivatives with different substituents.
- Other chloro-substituted aromatic compounds.
- Compounds with similar isopropyl and methyl groups .
Uniqueness
Its unique structure allows it to interact with molecular targets in ways that other similar compounds may not .
Propriétés
Numéro CAS |
73758-35-7 |
|---|---|
Formule moléculaire |
C15H25Cl2NO |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
N-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H24ClNO.ClH/c1-10(2)13-9-14(16)12(5)8-15(13)18-7-6-17-11(3)4;/h8-11,17H,6-7H2,1-5H3;1H |
Clé InChI |
ZTPJETMIXSLNOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C(C)C)OCCNC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


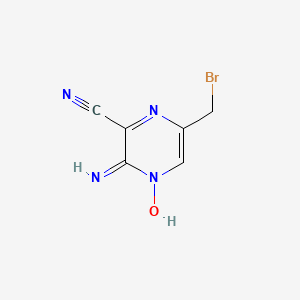
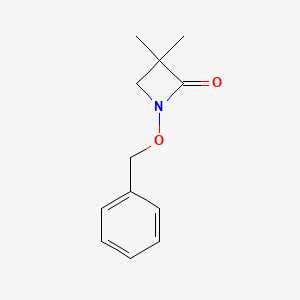
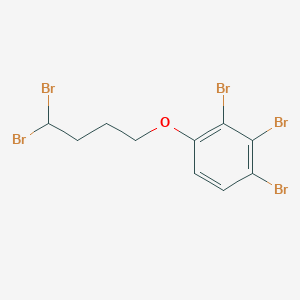
![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
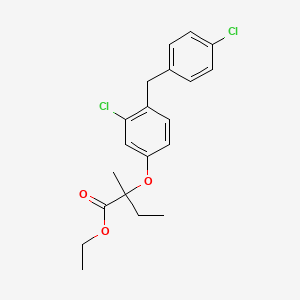
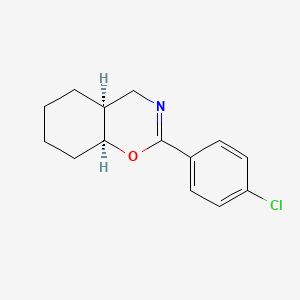
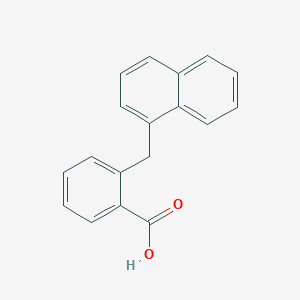
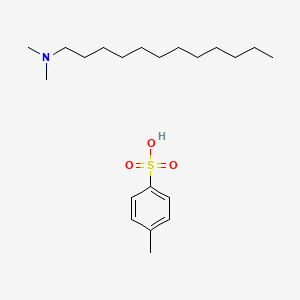
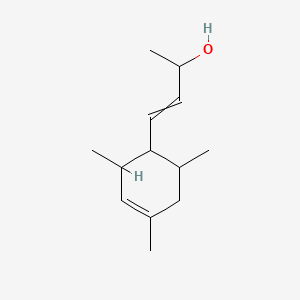
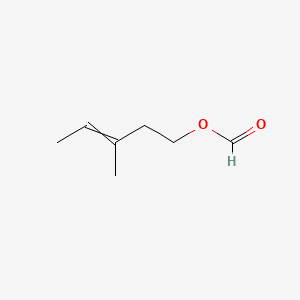
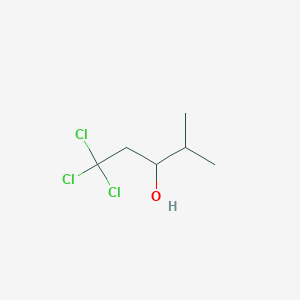
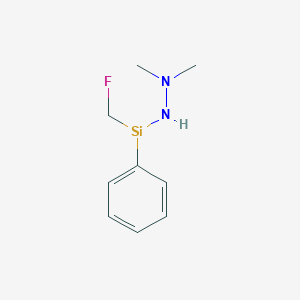
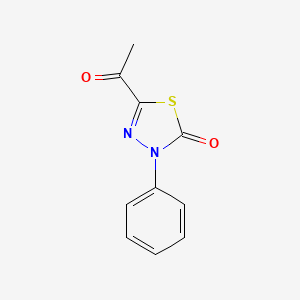
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)
